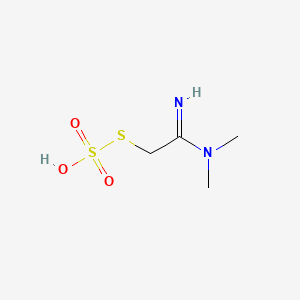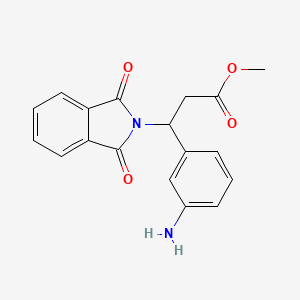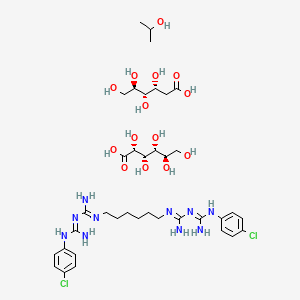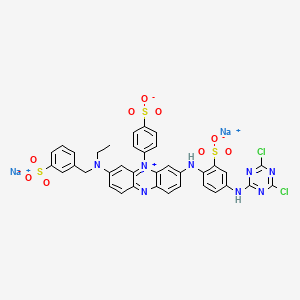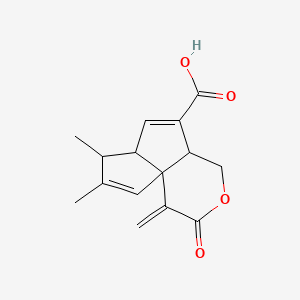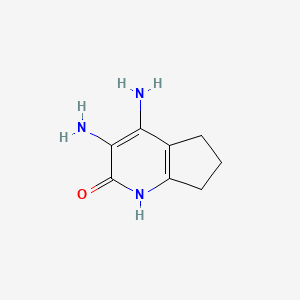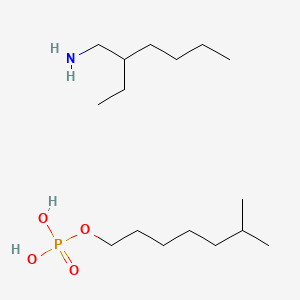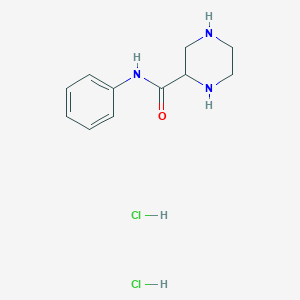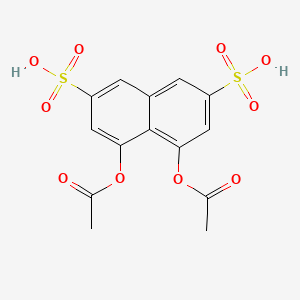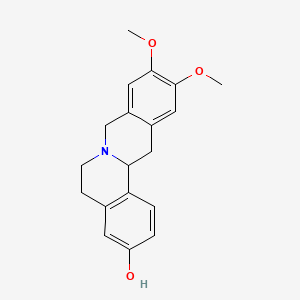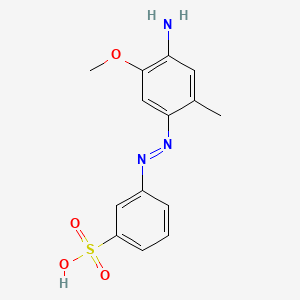![molecular formula C21H34O4 B12795320 (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)
(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol is a complex organic molecule with a unique tricyclic structure This compound is characterized by its multiple chiral centers and a combination of functional groups, including methoxymethyl, dimethyl, and propan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol involves multiple steps, starting from simpler organic precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of functional groups: The methoxymethyl, dimethyl, and propan-2-yl groups are introduced through selective alkylation and methylation reactions.
Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: H2 with Pd/C or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol:
Chemistry: As a chiral building block for the synthesis of complex molecules.
Biology: As a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Use in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol: A similar compound with slight variations in the functional groups.
(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-diol: Another similar compound with different hydroxyl group positions.
Uniqueness
The uniqueness of (1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol |
InChI |
InChI=1S/C21H34O4/c1-12(2)14-6-8-20(4)10-16-15(7-9-21(16,24)11-25-5)13(3)18(22)19(23)17(14)20/h10,12-13,15,18-19,22-24H,6-9,11H2,1-5H3/b16-10+/t13-,15+,18-,19+,20-,21+/m1/s1 |
Clave InChI |
AKKFAKCBIIOLLX-AGWGZFLESA-N |
SMILES isomérico |
C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@@H]([C@@H]1O)O)C(C)C)C)(COC)O |
SMILES canónico |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)O)C(C)C)C)(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
